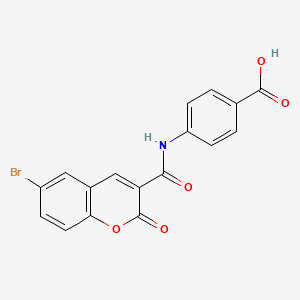

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid

Description

Properties

IUPAC Name |

4-[(6-bromo-2-oxochromene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrNO5/c18-11-3-6-14-10(7-11)8-13(17(23)24-14)15(20)19-12-4-1-9(2-5-12)16(21)22/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZZJBFVERTOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 6-Bromo-4-Oxo-4H-Chromene-3-Carboxylate

5-Bromo-2-hydroxyacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide in toluene under reflux. The reaction proceeds via Claisen condensation, forming ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate:

$$

\text{5-Bromo-2-hydroxyacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt, toluene}} \text{Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate}

$$

The ester intermediate is hydrolyzed to 6-bromo-2-oxo-2H-chromene-3-carboxylic acid using aqueous sodium hydroxide, followed by acidification with HCl.

Amide Bond Formation

Coupling the coumarin-3-carboxylic acid with 4-aminobenzoic acid requires activation of the carboxylic acid group. Two primary strategies are employed:

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like PyBOP or HATU enable direct amidation without forming acid chlorides. A representative procedure involves:

- Dissolving 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and 4-aminobenzoic acid in dimethylformamide (DMF).

- Adding PyBOP (1.1 equiv) and $$N,N$$-diisopropylethylamine (DIPEA, 3 equiv).

- Stirring at room temperature for 12–24 hours.

$$

\text{6-Bromo-2-oxo-2H-chromene-3-carboxylic acid} + \text{4-Aminobenzoic acid} \xrightarrow{\text{PyBOP/DIPEA}} \text{Target compound}

$$

Advantages :

Alternative Bromination Strategies

Post-Functionalization of Coumarin

If the coumarin core lacks bromine, electrophilic bromination can be performed using $$N$$-bromosuccinimide (NBS) in acetic acid. However, this method risks di- or polybromination and requires careful control of reaction time and temperature.

Directed Bromination

For coumarins with directing groups (e.g., methoxy), bromine adds regioselectively. For example, a methoxy group at position 7 directs bromination to position 6 via resonance stabilization of the intermediate.

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:

- $$^1$$H NMR : A singlet at δ 8.2–8.5 ppm (C4–H of coumarin), doublets for aromatic protons (δ 6.8–7.9 ppm), and a broad peak for the amide NH (δ 10–11 ppm).

- IR : Stretching vibrations for lactone (1740 cm$$^{-1}$$), amide (1650 cm$$^{-1}$$), and carboxylic acid (1700 cm$$^{-1}$$).

Comparative Analysis of Methods

Industrial-Scale Considerations

Patent literature highlights the importance of solvent selection and crystallization techniques for scalability. For instance, dissolving the reaction mixture in water-immiscible solvents (e.g., ethyl acetate) followed by distillation-induced crystallization improves yield and purity.

Challenges and Optimization

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromo Position

The bromine atom at the C-6 position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing diverse substituents:

-

Aromatic substitution with amines or alkoxides occurs in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding derivatives with modified electronic profiles .

-

Cross-coupling reactions (e.g., Suzuki–Miyaura) with aryl boronic acids in the presence of Pd catalysts produce biaryl derivatives .

Table 1: Substitution Reactions at the C-6 Bromo Position

Cyclization Reactions

The α,β-unsaturated lactone facilitates intramolecular cyclization to form polycyclic scaffolds:

-

Base-mediated cyclization with K₂CO₃ in ethanol (60°C, 8 h) generates chromeno[4,3-b]pyrrol-4(1H)-ones via 5-endo-trig pathways .

-

Acid-catalyzed lactonization (H₂SO₄, 100°C) yields fused chromenone-imidazole derivatives .

Table 2: Cyclization Outcomes

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| K₂CO₃, EtOH, 8 h | Chromeno[4,3-b]pyrrol-4(1H)-one | 65 | |

| H₂SO₄, 100°C, 12 h | Benzo[c]chromen-6-one-imidazole hybrid | 45 |

Functionalization of the Benzoic Acid Moiety

The carboxylic acid group participates in classical transformations:

-

Esterification with alcohols (e.g., methanol, H₂SO₄ catalyst) produces methyl esters .

-

Amide formation via coupling with amines (EDC/HOBt) yields bioactive conjugates .

Table 3: Benzoic Acid Derivative Synthesis

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85 | |

| Amide coupling | Benzylamine, EDC/HOBt, DMF | N-Benzylamide | 78 |

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs to assemble complex heterocycles:

-

Ugi-type reactions with isocyanides and anilines form α-amino amidine intermediates, which cyclize to pyrrolo-chromenones .

Table 4: MCR Substrate Scope

| Isocyanide | Aniline | Product | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyl | 4-Chlorophenyl | Pyrrolo[4,3-b]chromenone | 62 | |

| Cyclohexyl | 3-Trifluoromethyl | Imidazo-fused chromenone | 55 |

Oxidation and Reduction Pathways

-

Oxidation of the chromene lactone with m-CPBA forms an epoxide at the C3-C4 double bond .

-

Reduction (H₂, Pd/C) saturates the lactone ring, yielding dihydrochromene derivatives .

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid has the molecular formula . The compound features a chromene structure, which is known for its pharmacological importance, especially in the context of cancer and microbial infections. The presence of the bromine atom and the amido group enhances its reactivity and biological profile, making it an interesting candidate for drug development .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its structure allows it to interact with microbial enzymes or receptors, potentially inhibiting their activity. A study highlighted that derivatives of chromene compounds demonstrated significant antibacterial effects against various strains, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Potential

The compound has shown promise in cancer research, particularly due to its ability to interact with specific cellular targets involved in tumor growth. In vitro studies have demonstrated that similar chromene derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that this compound could be explored further for anticancer drug development .

Enzyme Interaction Studies

The interaction of this compound with various enzymes has been investigated to understand its mechanism of action. Preliminary findings suggest that it may modulate enzyme activity, influencing metabolic pathways critical for disease progression. This aspect is vital for elucidating its therapeutic potential in conditions like cancer and infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound can guide the design of more potent derivatives. SAR studies have indicated that modifications at specific positions on the chromene ring can enhance biological activity, suggesting a pathway for optimizing drug candidates based on this scaffold .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and amido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: A closely related compound with similar structural features but lacking the amido group.

6-Bromo-2-oxo-2H-chromene-3-carbonitrile: Another derivative with a nitrile group instead of the amido group.

6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: A methylated amide derivative of the chromene compound.

Uniqueness

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid is unique due to the presence of both the bromine atom and the amido group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

4-(6-Bromo-2-oxo-2H-chromene-3-amido)benzoic acid is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom at the 6-position of the chromene ring and an amido group linked to benzoic acid. Its synthesis typically involves bromination of 2H-chromene followed by amidation with 4-aminobenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 8.0 | 85 |

| Escherichia coli | 16.0 | 75 |

| Bacillus subtilis | 4.0 | 90 |

| Pseudomonas aeruginosa | 32.0 | 50 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with a notable inhibition percentage against Staphylococcus aureus .

Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, primarily through the activation of caspases and release of cytochrome C.

| Cell Line | IC50 (µM) | % Cell Viability at 25 µM |

|---|---|---|

| HeLa (cervical cancer) | 15 | 30 |

| MCF-7 (breast cancer) | 10 | 25 |

| A549 (lung cancer) | 20 | 40 |

The compound demonstrated a dose-dependent reduction in cell viability across these lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances its reactivity, while the amido group facilitates binding to various enzymes and receptors involved in disease pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of chromene compounds highlighted that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study specifically noted that the presence of a bromine atom significantly increased efficacy against resistant strains .

- Cancer Cell Line Study : In vitro studies on HeLa and MCF-7 cells revealed that treatment with the compound led to significant apoptosis, as indicated by increased caspase activity and morphological changes in cell structure .

Q & A

Q. Basic

- FT-IR : Identify carbonyl (C=O, ~1705 cm⁻¹) and amide (N–H, ~3090 cm⁻¹) stretching vibrations .

- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.3–8.1 ppm) and carbonyl carbons (δ ~165 ppm). Discrepancies between theoretical and observed shifts require DFT calculations .

- X-ray crystallography : Resolve crystal packing and confirm bond angles (e.g., C–Br bond length ~1.9 Å), as shown in chromene-carboxylic acid derivatives .

How can researchers design in vitro assays to evaluate the anthelmintic activity of this compound derivatives?

Q. Advanced

- Model organisms : Use Caenorhabditis elegans or Haemonchus contortus larvae for motility inhibition assays.

- Dose-response curves : Test concentrations (1–100 µM) with albendazole as a positive control.

- Mechanistic studies : Measure ATP depletion (via luminescence) or tubulin polymerization inhibition, as seen in related chromene-4-one derivatives .

What strategies are employed to introduce diverse substituents at the 3-amido position of the chromene core while maintaining benzoic acid functionality?

Q. Advanced

- Amino reagent diversity : React 6-bromo-2-oxo-chromene-3-carboxylic acid with amines (e.g., benzohydrazides, isonicotinic hydrazides) under reflux to form amides .

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the benzoic acid moiety during substitution, then cleave with TFA .

- Post-functionalization : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for late-stage diversification .

What experimental approaches are recommended to assess the pH-dependent stability of this compound in aqueous solutions?

Q. Advanced

- HPLC stability studies : Incubate at pH 1–12 (37°C, 24 hours) and quantify degradation via area-under-curve (AUC) analysis.

- Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay equations.

- Structural analysis : Compare pre- and post-stability NMR to identify hydrolysis-prone groups (e.g., amide bonds) .

How should researchers resolve discrepancies between theoretical and observed NMR chemical shifts in this compound?

Q. Advanced

- DFT calculations : Use Gaussian or ORCA software to simulate NMR spectra (B3LYP/6-311+G(d,p) basis set) and compare with experimental data.

- Solvent effects : Account for DMSO-d₆ or CDCl₃ solvent shifts via implicit solvation models.

- Dynamic effects : Analyze conformational flexibility (e.g., amide bond rotation) using variable-temperature NMR .

Which in silico techniques are utilized to predict the binding affinity of this compound with potential biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., β-tubulin or bacterial topoisomerases).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR models : Correlate substituent electronegativity (e.g., Br, F) with IC₅₀ values from analogous chromene derivatives .

What chromatographic methods are optimal for determining the purity of this compound during scale-up synthesis?

Q. Basic

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

- TLC : Silica gel plates (ethyl acetate:hexane 1:1) to monitor reaction progress.

- Validation : Compare retention times with certified reference standards .

What in vitro models are appropriate for investigating the mechanism of action against bacterial pathogens?

Q. Advanced

- MIC assays : Determine minimum inhibitory concentrations against S. aureus and E. coli (CLSI guidelines).

- Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction.

- ROS detection : Measure intracellular reactive oxygen species (ROS) with DCFH-DA fluorescence .

How do structural modifications at the 6-bromo position influence the physicochemical properties of derivatives?

Q. Advanced

- Electron-withdrawing effects : Bromine increases lipophilicity (logP) and enhances membrane permeability.

- Steric hindrance : Bulkier substituents (e.g., trifluoromethyl) reduce rotational freedom, as shown in chromene-8-carboxylic acid analogs .

- Bioavailability : Replace Br with Cl or F to modulate metabolic stability (CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.